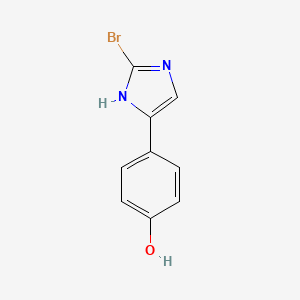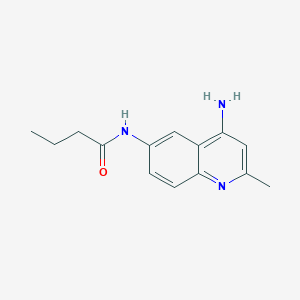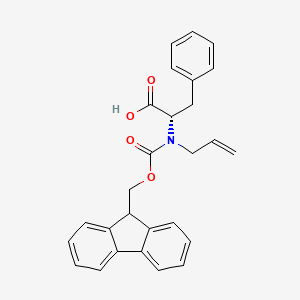![molecular formula C21H14ClFN4O3 B13890170 4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline familyTyrosine kinase inhibitors are a class of drugs that block the action of enzymes involved in the activation of various proteins by signal transduction, which is crucial in the treatment of certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Substitution: The substitution of a chlorine atom at the 3-position of the phenyl ring.
Etherification: The formation of an ether bond between the phenyl ring and the 3-fluorobenzyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-nitroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential as a tyrosine kinase inhibitor in the treatment of cancers, particularly those overexpressing HER2 (ErbB2).
Industry: Utilized in the development of new pharmaceuticals and chemical processes
作用機序
The mechanism of action of N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-nitroquinazolin-4-amine involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on proteins, which is a key step in signal transduction pathways. By inhibiting these enzymes, the compound can block the signaling pathways that promote cell proliferation and survival, making it effective in the treatment of certain cancers .
類似化合物との比較
Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor used in the treatment of breast cancer.
Gefitinib: A tyrosine kinase inhibitor used for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used for non-small cell lung cancer and pancreatic cancer
Uniqueness
N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-nitroquinazolin-4-amine is unique due to its specific chemical structure, which allows it to interact with different molecular targets and pathways compared to other tyrosine kinase inhibitors. Its unique combination of functional groups provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
特性
分子式 |
C21H14ClFN4O3 |
|---|---|
分子量 |
424.8 g/mol |
IUPAC名 |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C21H14ClFN4O3/c22-18-9-15(4-7-20(18)30-11-13-2-1-3-14(23)8-13)26-21-17-10-16(27(28)29)5-6-19(17)24-12-25-21/h1-10,12H,11H2,(H,24,25,26) |
InChIキー |
QVHYVRGGDJFGQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)



![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)

![N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)
![4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)
![7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride](/img/structure/B13890158.png)


![tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)
